3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione
Description
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo[1,2-a][1,2,4]triazole-1,5-dione (CAS 62442-20-0) is a bicyclic triazole derivative featuring a fused triazolo-triazole core substituted with 4-methylphenyl groups at positions 3 and 5. Its structure combines rigidity from the aromatic substituents with flexibility from the tetrahydro backbone, making it a candidate for tailored molecular designs.
Properties
CAS No. |
62442-20-0 |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,5-bis(4-methylphenyl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione |
InChI |
InChI=1S/C18H18N4O2/c1-11-3-7-13(8-4-11)15-19-17(23)22-16(20-18(24)21(15)22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
RJUKEWAIFVMZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of advanced materials with specific properties, such as thermal stability and conductivity.
Industrial Processes: The compound is utilized in various industrial applications, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (electron-donating) stabilize the core structure without significantly altering solubility, as seen in the target compound . Methoxy groups (electron-donating) enhance polarity and solubility, making the 62442-19-7 derivative more suitable for aqueous-phase reactions .
- Thermal Stability : Methoxy-substituted derivatives (e.g., 62442-19-7) may exhibit lower thermal stability compared to methyl-substituted analogues due to the labile nature of methoxy groups under heat .
Biological Activity
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a novel compound belonging to the triazole family. Its structure features a tetrahydro-triazole core with two 4-methylphenyl groups and a dione functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C18H18N4O2
- Molecular Weight : 322.36 g/mol
- CAS Number : 62442-20-0
Biological Activity Overview
Research indicates that compounds with triazole scaffolds exhibit diverse biological activities. The following subsections detail the specific activities associated with 3,7-bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that 3,7-bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione exhibits significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Bacillus subtilis | 10 µg/mL |
The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Antifungal Activity
The compound has also demonstrated antifungal properties. In vitro studies indicate effectiveness against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 10 µg/mL |
The presence of the triazole moiety is crucial for its antifungal activity as it disrupts ergosterol biosynthesis in fungal cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 5.0 µM |
| HeLa (Cervical cancer) | 6.5 µM |
The mechanism may involve induction of apoptosis and cell cycle arrest.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to 3,7-bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione:
- Antibacterial Study : A study published in PMC evaluated various triazole derivatives' antibacterial activity against drug-resistant strains. The results indicated that modifications in the triazole structure significantly enhanced antibacterial potency .
- Antifungal Research : Another research article highlighted the antifungal efficacy of triazole derivatives against Candida species. The study found that structural variations led to improved activity profiles .
- Cytotoxicity Assessment : A recent investigation into triazolethiones demonstrated their potential as chemotherapeutic agents against human malignant cell lines . This suggests that structural features similar to those in 3,7-bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione may confer similar benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
